1-(8-Methylnon-7-enyl)piperidin-4-ol
Description
1-(8-Methylnon-7-enyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and an 8-methylnon-7-enyl side chain. Its structural analogs, such as 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (hereafter referred to as Compound X), have been studied extensively for serotonin receptor modulation .
Properties
IUPAC Name |
1-(8-methylnon-7-enyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-14(2)8-6-4-3-5-7-11-16-12-9-15(17)10-13-16/h8,15,17H,3-7,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJPZOSRTMWANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCCCN1CCC(CC1)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(8-Methylnon-7-enyl)piperidin-4-ol typically involves the reaction of piperidine with an appropriate alkylating agent. The synthetic route may include steps such as hydrogenation, cyclization, and functional group transformations. Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
1-(8-Methylnon-7-enyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Cyclization: Intramolecular cyclization reactions can form more complex ring structures.
Scientific Research Applications
1-(8-Methylnon-7-enyl)piperidin-4-ol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-Methylnon-7-enyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Differences
The primary distinction between 1-(8-Methylnon-7-enyl)piperidin-4-ol and Compound X lies in their substituents:
- 1-(8-Methylnon-7-enyl)piperidin-4-ol: Features a long aliphatic chain (8-methylnon-7-enyl), which may enhance membrane permeability but reduce specificity for aromatic-rich binding pockets.
- Compound X: Contains a naphthalene-oxypropyl group and a quinoline moiety, enabling π-π stacking and hydrogen bonding with serotonin receptors like 5-HT1F .
Pharmacological Profiles
Key Findings :
Receptor Specificity: Compound X exhibits high selectivity for 5-HT1F over other serotonin receptors (e.g., 5-HT1A, 5-HT2B) due to its aromatic substituents, which align with 5-HT1F’s binding pocket . In contrast, the aliphatic chain of 1-(8-Methylnon-7-enyl)piperidin-4-ol may favor nonspecific interactions with lipid-rich membranes or non-serotonergic GPCRs.
The lack of analogous data for 1-(8-Methylnon-7-enyl)piperidin-4-ol precludes direct functional comparisons.
Mechanistic Insights from Structural Analogs
- Role of Hydroxyl Group : The 4-hydroxyl group in both compounds may facilitate hydrogen bonding with conserved residues in GPCRs (e.g., aspartate in transmembrane domain 3).
- Side Chain Effects: The naphthalene and quinoline groups in Compound X enhance binding through hydrophobic and van der Waals interactions, critical for 5-HT1F antagonism . The absence of such groups in 1-(8-Methylnon-7-enyl)piperidin-4-ol suggests divergent target profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
